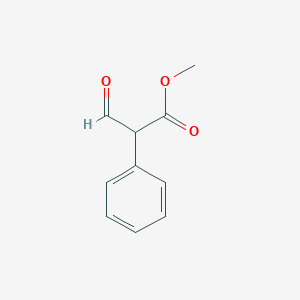

Methyl 3-oxo-2-phenylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJFSDFCHJQCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884197 | |

| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5894-79-1 | |

| Record name | Benzeneacetic acid, α-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5894-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-formyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl formylphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-oxo-2-phenylpropanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-oxo-2-phenylpropanoate, a valuable β-keto ester intermediate in organic synthesis. This document delves into the mechanistic underpinnings of the chosen synthetic route, a crossed Claisen condensation, offering field-proven insights into reaction optimization and control. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and purity assessment of the title compound, complete with expected spectral data. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, providing a robust framework for the reliable preparation and validation of this compound.

Introduction: The Significance of this compound

This compound, also known as methyl benzoylacetate, is a key building block in the synthesis of a wide array of more complex organic molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations. The presence of an acidic α-hydrogen between these two carbonyl functionalities makes it a versatile nucleophile in various carbon-carbon bond-forming reactions. Consequently, this compound serves as a crucial precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A reliable and well-characterized synthetic protocol is therefore of paramount importance for any research program that utilizes this intermediate.

Synthetic Strategy: A Guided Approach to the Crossed Claisen Condensation

The synthesis of this compound is efficiently achieved via a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between an ester enolate and another ester molecule.[1] In this specific case, we will be reacting methyl phenylacetate with dimethyl carbonate, using sodium methoxide as the base.

The Rationale Behind Reagent Selection

-

Methyl Phenylacetate: This ester possesses acidic α-hydrogens, making it the enolizable component of the reaction, which will act as the nucleophile.

-

Dimethyl Carbonate: This reagent serves as the electrophilic partner. A key advantage of dimethyl carbonate is that it lacks α-hydrogens, and therefore cannot undergo self-condensation, which simplifies the product mixture.[2]

-

Sodium Methoxide: This strong base is crucial for deprotonating the methyl phenylacetate to form the reactive enolate.[3] It is important to use an alkoxide base that corresponds to the alcohol portion of the ester to prevent transesterification, which could lead to a mixture of products.[4] Since we are using methyl esters, sodium methoxide is the ideal choice.

Reaction Mechanism

The crossed Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: Sodium methoxide abstracts an α-hydrogen from methyl phenylacetate to form a resonance-stabilized enolate. This is the rate-determining step.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling a methoxide ion as a leaving group and forming the β-keto ester.

-

Deprotonation of the Product: The newly formed this compound has a highly acidic α-hydrogen situated between the two carbonyl groups. The methoxide generated in the previous step rapidly deprotonates the product, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[5]

-

Acidic Workup: A final acidic workup is necessary to neutralize the reaction mixture and protonate the enolate to yield the final, neutral β-keto ester product.[6]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl Phenylacetate | 150.17 | 50 | 7.51 g |

| Dimethyl Carbonate | 90.08 | 100 | 9.01 g |

| Sodium Methoxide | 54.02 | 60 | 3.24 g |

| Anhydrous Methanol | 32.04 | - | 50 mL |

| Diethyl Ether | 74.12 | - | 150 mL |

| 1 M Hydrochloric Acid | 36.46 | - | ~75 mL |

| Saturated NaCl solution | - | - | 50 mL |

| Anhydrous MgSO₄ | 120.37 | - | ~5 g |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Reagent Addition: The flask is charged with sodium methoxide (3.24 g, 60 mmol) and anhydrous methanol (50 mL). The mixture is stirred until the sodium methoxide is fully dissolved. To the dropping funnel, add a solution of methyl phenylacetate (7.51 g, 50 mmol) in dimethyl carbonate (9.01 g, 100 mmol).

-

Reaction Execution: The solution of methyl phenylacetate and dimethyl carbonate is added dropwise to the stirred sodium methoxide solution over 30 minutes. After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: a. After cooling to room temperature, the reaction mixture is poured into a beaker containing ice-cold 1 M hydrochloric acid (~75 mL) with stirring, until the pH is acidic (pH ~2-3). b. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). c. The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization and Quality Control

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~3.7 Singlet 3H -OCH₃ (ester) ~4.0 Singlet 2H -CH₂- (methylene) ~7.4-7.6 Multiplet 3H Aromatic (m, p-H) ~7.9-8.0 Multiplet 2H Aromatic (o-H) -

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment ~46 -CH₂- (methylene) ~52 -OCH₃ (ester) ~128 Aromatic CH (ortho) ~129 Aromatic CH (meta) ~134 Aromatic CH (para) ~136 Aromatic C (quaternary) ~168 C=O (ester) ~193 C=O (ketone)

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a β-keto ester like this compound, the IR spectrum will show characteristic strong absorptions for the two carbonyl groups.[7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, 1450 | Medium | C=C stretch (aromatic) |

| ~1200-1000 | Strong | C-O stretch |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of this compound (C₁₀H₁₀O₃).[10]

-

Key Fragmentation Peaks:

-

m/z = 105: [C₆H₅CO]⁺ (benzoyl cation), a very common and stable fragment.

-

m/z = 77: [C₆H₅]⁺ (phenyl cation).

-

m/z = 59: [COOCH₃]⁺.

-

Experimental Workflow Diagram

Safety and Handling

It is imperative that all experimental procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.

-

Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from sources of ignition.[11]

-

Methyl Phenylacetate, Dimethyl Carbonate, Diethyl Ether: Flammable liquids. Avoid inhalation and contact with skin and eyes.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

This technical guide has detailed a reliable and well-characterized method for the synthesis of this compound via a crossed Claisen condensation. By understanding the underlying reaction mechanism and adhering to the outlined experimental protocol and safety precautions, researchers can confidently prepare this valuable synthetic intermediate. The comprehensive characterization data provided serves as a benchmark for quality control, ensuring the integrity of the material for subsequent applications in research and development.

References

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, January 12). Ester infrared spectra. [Link]

-

Organic Chemistry Tutor. (n.d.). Claisen Condensation. [Link]

-

ChemistryTalk. (n.d.). Claisen Condensation Mechanism. [Link]

-

Royals, E. E. (1945). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 67(9), 1508–1509. [Link]

-

Chemistry Stack Exchange. (2025, December 13). Claisen Ester Condensation with Sodium Methoxide. [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

-

Organic Syntheses. (n.d.). 4-Phenyl-5-anilino-1,2,3-triazole. [Link]

-

Organic Syntheses. (n.d.). Sodium Methoxide. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

-

Illustrated Glossary of Organic Chemistry. (n.d.). Claisen condensation. [Link]

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. [Link]

-

PubChem. (n.d.). Methyl 2-oxo-3-phenylpropanoate. [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. [Link]

-

ResearchGate. (2025, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]

-

PubChem. (n.d.). Methyl 2-methyl-3-oxo-3-phenylpropanoate. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. [Link]

-

YouTube. (2018, May 1). Crossed Claisen condensation. [Link]

-

Homework.Study.com. (n.d.). Provide the structure of the Claisen product in the self-condensation of methyl phenylacetate. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

-

UCLA – Chemistry and Biochemistry. (n.d.). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. [Link]

-

ChemBK. (2024, April 10). ethyl 2-methyl-3-oxo-3-phenylpropanoate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]

- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. caymanchem.com [caymanchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Oxo-2-phenylpropanoate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-oxo-3-phenylpropanoate, a versatile β-keto ester pivotal to various synthetic applications, particularly in the realm of drug discovery and development. This document delves into the compound's structural and spectroscopic characteristics, reactivity, synthesis, and safety protocols. Emphasis is placed on the practical application of this knowledge for researchers, scientists, and professionals in the pharmaceutical industry. While the query specified methyl 3-oxo-2-phenylpropanoate, this guide focuses on the more extensively documented and commercially significant isomer, methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7), also known as methyl benzoylacetate. A brief discussion on related isomers is included for clarity.

Introduction and Nomenclature

Methyl 3-oxo-3-phenylpropanoate is a key organic compound featuring both a ketone and an ester functional group, separated by a methylene group. This 1,3-dicarbonyl arrangement imparts unique chemical properties that make it a valuable synthetic intermediate.

It is important to clarify the nomenclature surrounding this and related structures. The user's query for "this compound" may be a slight misnomer, as the more commonly referenced isomers in chemical literature and commercial databases are:

-

Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7): The primary focus of this guide.

-

Methyl 2-oxo-3-phenylpropanoate (CAS 6362-58-9): An alpha-keto ester.

-

Methyl 2-methyl-3-oxo-3-phenylpropanoate (CAS 29540-54-3): A methylated derivative at the alpha-position.

This guide will primarily discuss the properties and applications of methyl 3-oxo-3-phenylpropanoate due to the wealth of available data and its widespread use.

Physical and Spectroscopic Properties

Methyl 3-oxo-3-phenylpropanoate can exist as a colorless to light yellow liquid or a low-melting solid, with a melting point reported between 30-40°C.[1]

Physical Properties

| Property | Value | Source |

| CAS Number | 614-27-7 | [2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2] |

| Appearance | Colorless to yellow clear liquid or solid | |

| Melting Point | 30-40 °C | [1] |

| Boiling Point | 152 °C at 15 mmHg; ~1380°C (decomposition likely) at 760 Torr | [1] |

| Density | ~1.16 g/cm³ | |

| Refractive Index | ~1.571 at 15.3°C | [1] |

| Solubility | Soluble in acetonitrile.[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl 3-oxo-3-phenylpropanoate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl group, the methylene protons alpha to the carbonyl groups, and the methyl protons of the ester group. Due to keto-enol tautomerism, the spectrum can be complex, showing signals for both tautomers.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, the alpha-methylene carbon, and the methoxy carbon.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-O stretching and signals corresponding to the aromatic ring.[2]

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.[2]

Chemical Properties and Reactivity

The reactivity of methyl 3-oxo-3-phenylpropanoate is dominated by the presence of the β-dicarbonyl system.

Keto-Enol Tautomerism

A key feature of methyl 3-oxo-3-phenylpropanoate is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the phenyl ring.

Caption: Keto-enol tautomerism in methyl 3-oxo-3-phenylpropanoate.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

Acidity of the α-Protons

The methylene protons situated between the two carbonyl groups are significantly acidic due to the resonance stabilization of the resulting enolate anion. This allows for easy deprotonation with a variety of bases.

Typical Reactions

The enolate of methyl 3-oxo-3-phenylpropanoate is a versatile nucleophile and can participate in a range of chemical transformations, including:

-

Alkylation and Acylation: Reaction with alkyl or acyl halides to introduce substituents at the α-position.

-

Condensation Reactions: Such as the Knoevenagel and Michael reactions.

-

Heterocycle Synthesis: It is a key precursor for the synthesis of various heterocyclic compounds, such as pyrazolones.[4][5]

Synthesis of Methyl 3-Oxo-3-phenylpropanoate

The most common and industrially relevant method for the synthesis of β-keto esters like methyl 3-oxo-3-phenylpropanoate is the Claisen condensation .[6]

Claisen Condensation Workflow

Caption: Workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol: Claisen Condensation

-

Preparation: A solution of sodium methoxide in methanol is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: A mixture of methyl benzoate and methyl acetate is added dropwise to the sodium methoxide solution at a controlled temperature. The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.

-

Work-up: After cooling, the reaction mixture is quenched by pouring it into a mixture of ice and a mineral acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the base and protonate the enolate.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

Applications in Drug Development

Methyl 3-oxo-3-phenylpropanoate and its derivatives are valuable building blocks in the synthesis of pharmaceuticals.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[5][7] Methyl 3-oxo-3-phenylpropanoate can be reacted with various hydrazine derivatives in a cyclocondensation reaction to yield a wide array of substituted pyrazolones.[4][8]

Precursor for Other Active Pharmaceutical Ingredients (APIs)

The reactivity of the β-keto ester moiety allows for its elaboration into more complex molecular scaffolds found in various APIs. Its use as a precursor in the synthesis of amphetamines is also noted, making it a compound of interest in forensic chemistry.[3]

Safety and Handling

Appropriate safety precautions must be taken when handling methyl 3-oxo-3-phenylpropanoate.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and seek medical attention.

Conclusion

Methyl 3-oxo-3-phenylpropanoate is a compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its unique physical and chemical properties, stemming from the β-dicarbonyl functionality, make it a versatile and valuable tool for the construction of complex molecules, including pharmaceutically active compounds. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in research and development.

References

- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). ARKIVOC.

- METHYL 3-OXO-3-PHENYLPROPANO

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013).

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013).

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives

- Methyl 3-oxo-3-phenylpropano

- Methyl 3-oxo-3-phenylpropano

- Synthesis of Pyrazolone Derivatives and their Biological Activities. (2010). Rasayan Journal of Chemistry.

- Methyl 3-Oxo-3-phenylpropion

- One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. The Royal Society of Chemistry.

- Methyl 3-oxo-3-phenylpropano

- METHYL 3-OXO-3-PHENYLPROPANO

- ethyl 2-methyl-3-oxo-3-phenylpropano

- Methyl 3-Oxo-3-phenylpropanoate 614-27-7. Tokyo Chemical Industry Co., Ltd.

- An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals. Benchchem.

- METHYL 3-OXO-3-PHENYLPROPANO

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).

- Methyl 2-oxo-3-phenylpropano

- Methyl 3-Oxo-3-phenylpropanoate | 614-27-7. Tokyo Chemical Industry (India) Pvt. Ltd.

- Draw the structure(s) of the organic product(s)

- mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram. Doc Brown's Chemistry.

- The standard 13C NMR spectrum of phenyl propanoate is shown here... Study Prep in Pearson+.

- Claisen Condens

- Claisen Condens

- Methyl 3-[3-(3-methoxy-3-oxopropyl)

- 21.9: The Claisen Condensation Reactions of Esters. Chemistry LibreTexts.

- CHAPTER 2 Fragmentation and Interpret

- Methyl 3-phenylpropion

- over a period of 20 min, while maintaining the internal temperature

- Mass Spectrometry - Fragmentation P

- Methyl 3-Oxo-3-phenylpropano

- Methyl 3-oxo-3-phenylpropanoate | CAS 614-27-7. Santa Cruz Biotechnology.

Sources

- 1. METHYL 3-OXO-3-PHENYLPROPANOATE CAS#: 614-27-7 [m.chemicalbook.com]

- 2. Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Methyl 3-Oxo-3-Phenylpropanoate: Properties, Safety, and Handling

Introduction: This technical guide provides comprehensive data and procedural insights for Methyl 3-Oxo-3-Phenylpropanoate, a key chemical intermediate. While the inquiry specified "methyl 3-oxo-2-phenylpropanoate," this document focuses on the significantly more common and commercially available isomer, Methyl 3-Oxo-3-Phenylpropanoate (CAS: 614-27-7) . This compound, also widely known as methyl benzoylacetate, is utilized in various synthetic applications, including as an analytical reference standard in forensic chemistry, particularly as a precursor in the synthesis of certain stimulants[1]. This guide is intended for researchers, chemists, and laboratory professionals, emphasizing safe handling protocols derived from the compound's inherent chemical properties and associated hazards.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of laboratory safety and experimental success. Methyl 3-oxo-3-phenylpropanoate is a β-keto ester characterized by the presence of a ketone group on the third carbon of the propanoate chain, with a phenyl group also attached to this carbon.

Table 1: Physicochemical Data for Methyl 3-Oxo-3-Phenylpropanoate

| Property | Value | Source(s) |

| CAS Number | 614-27-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [2][3] |

| Synonyms | Methyl benzoylacetate, Methyl 3-oxo-3-phenylpropionate | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Melting Point | 30-40 °C | [3] |

| Boiling Point | 152 °C @ 15 mmHg | |

| Density | ~1.16 g/cm³ (Specific Gravity) | |

| Flash Point | 105 °C | |

| Storage Temperature | Room temperature; cool, dark place (<15°C) recommended. -20°C for long-term stability. | [1][3] |

Hazard Analysis and GHS Classification

Understanding the specific hazards associated with a chemical is critical for developing appropriate safety protocols. Methyl 3-oxo-3-phenylpropanoate is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are related to irritation and acute toxicity if ingested.

Table 2: GHS Hazard Information

| Category | Code | Hazard Statement |

| Pictogram | GHS07 (Exclamation Mark)[3] | |

| Signal Word | Warning | [3] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3] |

The causality for stringent handling protocols is directly linked to these classifications. The potential for respiratory irritation (H335) mandates the use of this compound in well-ventilated areas or within a fume hood. The skin (H315) and serious eye irritation (H319) warnings necessitate the use of specific personal protective equipment (PPE) to prevent direct contact.

Comprehensive Safety and Handling Protocols

A self-validating safety system involves not just wearing PPE, but integrating engineering controls, administrative procedures, and emergency preparedness. The following protocols are designed to mitigate the risks identified in the hazard analysis.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to minimize exposure through environmental controls.

-

Ventilation: All handling of methyl 3-oxo-3-phenylpropanoate, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols, addressing the H335 hazard.[2]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used if there is a risk of splashing.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[2] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]

-

Skin and Body Protection: Wear a lab coat. For larger quantities or where significant contact is possible, fire/flame resistant and impervious clothing is recommended.[2]

Step-by-Step Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Verify that an emergency eyewash station and safety shower are accessible.

-

PPE Donning: Put on all required PPE as specified in section 3.1.

-

Chemical Transfer: Retrieve the container from its designated storage location (e.g., a cool, dry, well-ventilated area).[2] Perform all transfers and weighing within the fume hood. Use non-sparking tools to prevent ignition sources.[2]

-

Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped. If heating, use a controlled heating mantle and monitor the temperature.

-

Post-Handling: Tightly close the container immediately after use.[2] Decontaminate the work surface.

-

Waste Disposal: Dispose of waste material in a suitable, closed, and labeled container.[2] The material can be disposed of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

-

PPE Doffing: Remove gloves and other PPE, washing hands thoroughly with soap and water afterward.[2]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Spill Management and Containment

In the event of a spill, a structured response is necessary to prevent exposure and environmental contamination.

-

Evacuate: Evacuate non-essential personnel from the area.[2]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains.[2]

-

Clean-up: Remove all sources of ignition.[2] Use spark-proof tools.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[2]

-

Decontaminate: Clean the spill area thoroughly.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely managing Methyl 3-Oxo-3-Phenylpropanoate in a laboratory setting.

Caption: Safe handling workflow from receipt to disposal.

References

-

Methyl 2-oxo-3-phenylpropanoate | C10H10O3 | CID 562359 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Methyl 2-methyl-3-oxo-3-phenylpropanoate | C11H12O3 | CID 4272192 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

methyl 2-methyl-3-oxo-3-phenylpropanoate - C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Methyl 3-phenylpropionate - SAFETY DATA SHEET. (2024, March 30). Retrieved January 14, 2026, from [Link]

-

ethyl 2-methyl-3-oxo-3-phenylpropanoate - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2025, March 1). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-oxo-2-phenylpropanoate

Introduction

Methyl 3-oxo-2-phenylpropanoate, more systematically named methyl 2-phenylacetoacetate, is a β-keto ester of significant utility in synthetic organic chemistry. Its structural framework, featuring a reactive methylene group activated by two flanking carbonyl functionalities, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products. The accurate structural elucidation and characterization of this compound are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. A central theme of this analysis is the phenomenon of keto-enol tautomerism, a dynamic equilibrium that defines the chemical nature and spectroscopic signature of β-dicarbonyl compounds.[1][2] We will delve into the distinct spectral features of both the keto and enol tautomers, provide detailed experimental protocols for data acquisition, and present the data in a clear, structured format for researchers, scientists, and professionals in drug development.

The Core Principle: Keto-Enol Tautomerism

β-Keto esters like this compound do not exist as a single static structure in solution. Instead, they are in a dynamic equilibrium between two constitutional isomers: the keto form and the enol form. This interconversion, known as tautomerism, involves the migration of a proton and the shifting of double bonds.[3]

The interconversion between the keto and enol forms is typically slow on the NMR timescale, meaning that NMR spectroscopy can capture a distinct set of signals for each tautomer present in the sample. The position of this equilibrium is highly sensitive to the solvent environment; nonpolar solvents tend to favor the enol form by allowing for the formation of a stable, intramolecular six-membered ring via hydrogen bonding, whereas polar, protic solvents can disrupt this internal hydrogen bond and favor the keto form.[2][3]

Caption: Keto-enol equilibrium of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is a direct reflection of its tautomeric equilibrium. The presence of two distinct species is clearly evidenced by two sets of signals, with their integration ratio revealing the relative concentration of the keto and enol forms under the specific analytical conditions. The following data is typically observed in a non-polar deuterated solvent like CDCl₃, where the enol form is significantly present.

Keto Tautomer Signals

The keto form possesses four unique proton environments:

-

Methine Proton (Hα): This proton is on the α-carbon, situated between the phenyl ring and the ester carbonyl. It appears as a singlet.

-

Methyl Protons (Keto CH₃): The protons of the acetyl methyl group are deshielded by the adjacent ketone carbonyl and appear as a sharp singlet.

-

Methyl Protons (Ester OCH₃): The protons of the methyl ester group also appear as a singlet, typically slightly upfield from the acetyl methyl protons.

-

Aromatic Protons (Ar-H): The five protons of the phenyl ring typically appear as a complex multiplet.

Enol Tautomer Signals

The enol form is characterized by the absence of the α-methine proton and the appearance of a new vinyl and hydroxyl proton:

-

Enolic Hydroxyl Proton (OH): This is a highly characteristic, often broad signal far downfield, a result of strong intramolecular hydrogen bonding.

-

Methyl Protons (Vinyl CH₃): The methyl group attached to the C=C double bond appears as a singlet. Its chemical shift is distinct from the keto form's acetyl methyl.

-

Methyl Protons (Ester OCH₃): The methyl ester protons of the enol form are in a slightly different electronic environment and may have a chemical shift distinct from the keto form.

-

Aromatic Protons (Ar-H): These protons will overlap with the aromatic signals of the keto form.

Summary of ¹H NMR Data

The following table summarizes the assigned chemical shifts for methyl 2-phenylacetoacetate (MAPA) in CDCl₃.[1][2]

| Tautomer | Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Keto | Hα (methine) | ~ 4.65 | Singlet | 1H |

| CH₃ (acetyl) | ~ 2.20 | Singlet | 3H | |

| OCH₃ (ester) | ~ 3.70 | Singlet | 3H | |

| Ar-H | ~ 7.25 - 7.40 | Multiplet | 5H | |

| Enol | OH (enolic) | ~ 12.90 | Singlet (broad) | 1H |

| CH₃ (vinyl) | ~ 2.05 | Singlet | 3H | |

| OCH₃ (ester) | ~ 3.75 | Singlet | 3H | |

| Ar-H | ~ 7.25 - 7.40 | Multiplet | 5H |

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a clear count of the unique carbon environments in each tautomer. The chemical shifts are highly indicative of the carbon's function (e.g., carbonyl, aromatic, aliphatic).

Keto Tautomer Signals

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are observed in the far downfield region. The ketone carbonyl is typically found at a higher chemical shift (>200 ppm) than the ester carbonyl (~168 ppm).

-

Methine Carbon (Cα): The α-carbon atom appears in the aliphatic region.

-

Methyl Carbons: The acetyl methyl and ester methyl carbons are observed in the upfield region.

-

Aromatic Carbons: Four signals are expected for the phenyl ring: one for the ipso-carbon (where the ring attaches to the chain), and three for the ortho, meta, and para carbons.

Enol Tautomer Signals

-

Ester Carbonyl Carbon (C=O): A single ester carbonyl signal is present.

-

Olefinic Carbons (C=C): Two signals appear in the alkene region (~95-165 ppm), replacing the ketone and methine signals of the keto form.

-

Methyl Carbons: The vinyl methyl and ester methyl carbons have distinct shifts.

-

Aromatic Carbons: These signals will be present, with slight shifts compared to the keto form due to the different electronic nature of the conjugated system.

Summary of ¹³C NMR Data

The following table summarizes the assigned chemical shifts for methyl 2-phenylacetoacetate (MAPA).[1][2]

| Tautomer | Assignment | Chemical Shift (δ) ppm |

| Keto | C=O (ketone) | ~ 201.0 |

| C=O (ester) | ~ 168.0 | |

| C-ipso (aromatic) | ~ 134.0 | |

| C-o/m/p (aromatic) | ~ 127.5 - 129.5 | |

| Cα (methine) | ~ 63.5 | |

| OCH₃ (ester) | ~ 52.5 | |

| CH₃ (acetyl) | ~ 29.0 | |

| Enol | C=O (ester) | ~ 173.5 |

| C-OH (enol) | ~ 164.5 | |

| C-ipso (aromatic) | ~ 135.0 | |

| C-o/m/p (aromatic) | ~ 126.0 - 129.0 | |

| =C-CH₃ (enol) | ~ 95.5 | |

| OCH₃ (ester) | ~ 51.5 | |

| CH₃ (vinyl) | ~ 20.0 |

Experimental Protocol for NMR Analysis

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow outlines the self-validating steps for the analysis of this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial. The causality here is balancing signal strength with potential line broadening and shimming issues from overly concentrated samples.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterated solvent is critical as it is "invisible" in the ¹H spectrum and provides the deuterium signal necessary for the spectrometer to "lock" onto the magnetic field, ensuring field stability during acquisition.

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS). TMS is chosen because it is chemically inert, volatile (easily removed), and provides a single sharp signal at a defined 0.00 ppm, against which all other signals are calibrated.

-

Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogeneous solution is mandatory for acquiring sharp, well-resolved NMR signals.

-

Filtration and Transfer: To ensure the removal of any particulate matter which would severely degrade magnetic field homogeneity and spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool or a syringe filter fitted to a Pasteur pipette.

-

Spectrometer Insertion: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Insert it into the NMR spectrometer.

-

Locking and Shimming: The instrument's software is used to find the deuterium resonance of the solvent and "lock" the field frequency. Following this, the magnetic field homogeneity is optimized through a process called "shimming," which involves adjusting a series of shim coils to minimize field distortions, resulting in sharp, symmetrical peaks. This step is a self-validating system; poor shimming is immediately evident as broad, distorted lineshapes.

-

Data Acquisition and Processing: Acquire the ¹H and ¹³C Free Induction Decay (FID) signals using standard pulse programs. The raw FID data is then subjected to Fourier Transformation to convert it from the time domain to the frequency domain, yielding the familiar NMR spectrum. The spectrum is then phased, baseline-corrected, and calibrated to the TMS reference peak. Finally, the signals are integrated to determine the relative ratios of protons, which is crucial for quantifying the keto-enol tautomeric ratio.

Conclusion

The NMR spectral analysis of this compound offers a classic yet insightful case study into the structural dynamics of β-dicarbonyl compounds. The clear observation of both keto and enol tautomers in solution underscores the power of NMR spectroscopy to characterize species in a dynamic equilibrium. By understanding the distinct chemical shifts and coupling patterns of each form, and by adhering to rigorous experimental protocols, researchers can confidently verify the structure, assess the purity, and quantify the tautomeric composition of this important synthetic building block. This guide provides the foundational data and field-proven methodologies to empower scientists in their research and development endeavors.

References

-

PubChem. Methyl phenylacetate | C9H10O2. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). HMDB. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). HMDB. [Link]

-

Chegg. Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Chegg.com. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). HMDB. [Link]

-

Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. [Link]

-

Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. 8.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the FTIR Spectroscopic Analysis of Methyl 3-oxo-2-phenylpropanoate

Abstract

This technical guide provides a comprehensive framework for the analysis of methyl 3-oxo-2-phenylpropanoate, a significant β-keto ester, using Fourier-Transform Infrared (FTIR) Spectroscopy. β-keto esters are pivotal building blocks in organic synthesis, serving as key intermediates in the creation of complex molecules and pharmaceuticals.[1][2][3][4] Their unique structural features, particularly the dynamic equilibrium between keto and enol tautomers, present a distinct analytical challenge and opportunity.[5] This document delineates the fundamental principles of FTIR, outlines a rigorous, self-validating experimental protocol, and offers an expert-level interpretation of the resulting spectral data. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural characterization of this class of compounds.

Introduction: The Analytical Imperative for β-Keto Esters

This compound belongs to the β-keto ester family, a class of organic compounds distinguished by a ketone group positioned beta to an ester functionality. This arrangement confers unique reactivity, making them invaluable in synthetic chemistry. The analysis of such molecules is not merely for identification but is crucial for understanding their chemical behavior, purity, and stability.

FTIR spectroscopy emerges as a premier analytical tool for this purpose. It is a rapid, non-destructive technique that provides a detailed molecular "fingerprint" by probing the vibrational modes of chemical bonds.[6][7][8] For this compound, FTIR is exceptionally well-suited to:

-

Confirm the presence of key functional groups (ketone, ester, aromatic ring).

-

Elucidate the subtle electronic effects of conjugation and substitution.

-

Investigate and potentially quantify the keto-enol tautomeric equilibrium, a defining characteristic of β-keto esters.[9]

This guide will navigate these analytical objectives, grounding them in both theoretical principles and practical, field-proven methodology.

Foundational Principles: From Molecular Vibration to Spectrum

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces transitions between molecular vibrational energy levels.[8][10] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond (e.g., a C=O stretch), the radiation is absorbed, resulting in a peak in the IR spectrum.

An FTIR spectrum is typically plotted as absorbance or transmittance on the y-axis versus wavenumber (cm⁻¹) on the x-axis. The spectrum is generally divided into two main regions:

-

Functional Group Region (4000 - 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., O-H, C-H, C=O). These bands are often well-defined and highly characteristic, making initial functional group identification straightforward.[11]

-

Fingerprint Region (1500 - 400 cm⁻¹): This area contains a complex pattern of peaks arising from a combination of bending vibrations and skeletal vibrations of the molecule as a whole.[11][12] While individual peak assignment can be challenging, the overall pattern is unique to a specific molecule, serving as a definitive fingerprint for identification.[13]

The Unique Case of this compound: Keto-Enol Tautomerism

A critical aspect of analyzing β-keto esters is their existence as a mixture of two rapidly interconverting isomers, or tautomers: the keto form and the enol form. FTIR is highly sensitive to this equilibrium.

The two forms have distinct vibrational signatures:

-

Keto Form: Characterized by two separate carbonyl (C=O) stretching bands for the ketone and the ester.

-

Enol Form: Features a broad hydroxyl (O-H) stretch due to intramolecular hydrogen bonding, a carbon-carbon double bond (C=C) stretch, and a single, lower-frequency C=O band due to conjugation and hydrogen bonding.[5][9]

The relative intensities of these characteristic bands in the FTIR spectrum provide direct evidence of the dominant tautomer under the conditions of analysis.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to generate a high-quality, reproducible FTIR spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[14][15]

Detailed Methodological Steps

-

Instrumentation and Setup:

-

Use a modern FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric interference, particularly from water vapor and carbon dioxide. This is a critical step for trustworthiness, as atmospheric absorptions can obscure important sample peaks.

-

-

Background Scan:

-

Action: With the clean, dry ATR crystal in place and no sample present, perform a background scan.

-

Parameters:

-

Scan Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added)

-

-

Causality: The background scan measures the instrumental response and atmospheric conditions. By ratioing the sample measurement against this background, these interferences are mathematically removed, isolating the spectrum of the sample itself. A resolution of 4 cm⁻¹ provides an excellent balance, resolving all key functional group bands without introducing excessive noise. Co-adding 32 scans significantly improves the signal-to-noise ratio, ensuring weak signals are not missed.

-

-

Sample Measurement:

-

Action: Place a small spatula tip of solid this compound onto the center of the ATR crystal. Lower the pressure arm to apply consistent pressure, ensuring intimate contact between the solid and the crystal.

-

Causality: The infrared beam only penetrates a few microns into the sample from the ATR crystal surface.[15] Therefore, robust and uniform contact is paramount for achieving a spectrum with correct peak intensities and a stable baseline.

-

Action: Acquire the sample spectrum using the identical parameters as the background scan.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically process the data, yielding a final spectrum in units of absorbance or % transmittance.

-

Perform baseline correction and peak picking as necessary to identify the precise wavenumbers of absorption maxima.

-

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is rich with information. The following table summarizes the expected key absorption bands and their assignments, assuming the keto form is dominant.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3065, ~3030 | Weak-Medium | C-H Stretch | Aromatic C-H (Phenyl Ring)[16][17] |

| ~2955 | Weak-Medium | C-H Stretch | Aliphatic C-H (Methine) |

| ~2990 | Weak | C-H Stretch | Aliphatic C-H (Methyl Ester) |

| ~1745 | Strong, Sharp | C=O Stretch | Ester Carbonyl [9][18] |

| ~1720 | Strong, Sharp | C=O Stretch | Ketone Carbonyl [19] |

| ~1600, ~1495, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations[16][17] |

| ~1250 - 1150 | Very Strong | C-O Stretch | Ester C-O Linkage [9] |

| ~750, ~690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring[16] |

Detailed Interpretation by Spectral Region

-

C-H Stretching Region (3100 - 2800 cm⁻¹): The weak to medium peaks observed just above 3000 cm⁻¹ are definitive indicators of the C-H bonds on the phenyl ring.[16] The peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl ester and the methine group at the 2-position.

-

Carbonyl Region (1800 - 1700 cm⁻¹): This is the most diagnostic region. Two distinct, strong, and sharp peaks are expected for the keto tautomer.

-

The peak at the higher frequency (~1745 cm⁻¹) is assigned to the ester carbonyl . Its position is typical for saturated aliphatic esters.

-

The peak at the lower frequency (~1720 cm⁻¹) is assigned to the ketone carbonyl . Its frequency is slightly lowered from a simple aliphatic ketone (~1715 cm⁻¹) due to the electron-withdrawing effect of the adjacent phenyl group. The clear separation of these two bands confirms the presence of both carbonyl functionalities.

-

-

Aromatic and Fingerprint Regions (1600 - 650 cm⁻¹):

-

The series of sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the phenyl ring.[17]

-

A very strong and typically broad absorption between 1250 and 1150 cm⁻¹ arises from the C-O stretching of the ester group.[9] The intensity of this band is a key distinguishing feature of esters.

-

The two strong peaks around 750 and 690 cm⁻¹ are due to C-H out-of-plane bending ("oop"). Their presence and position are highly characteristic of a monosubstituted benzene ring, confirming the substitution pattern of the molecule.[16]

-

-

Evidence of the Enol Tautomer: If a significant concentration of the enol form were present, the spectrum would change dramatically. One would expect to see:

-

A very broad absorption band from ~3200 to 2500 cm⁻¹, characteristic of a strongly hydrogen-bonded O-H group.

-

The disappearance or significant reduction of the two distinct C=O peaks (~1745 and ~1720 cm⁻¹).

-

The appearance of a new, broad, and strong band around 1650 cm⁻¹, which would be an overlap of the C=C (enol) stretch and the conjugated, hydrogen-bonded C=O stretch.[5][9]

-

The absence of these enol-specific features in a typical spectrum would authoritatively confirm that the compound exists predominantly in the keto form in the solid state.

Conclusion

FTIR spectroscopy provides an authoritative and highly detailed analysis of this compound. Through the application of a systematic and validated experimental workflow, one can unequivocally confirm the compound's structural integrity by identifying its core functional groups: the distinct ester and ketone carbonyls, the monosubstituted phenyl ring, and the ester C-O linkage. Furthermore, FTIR serves as a powerful tool to investigate the compound's tautomeric state, offering clear spectral evidence to distinguish between the keto and enol forms. This guide equips the research and development scientist with the necessary theoretical understanding and practical protocols to confidently apply FTIR for the robust characterization of this important class of synthetic intermediates.

References

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]

-

NIST. Welcome to the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

NIST. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. Available at: [Link]

-

NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

-

AIST. Introduction to the Spectral Data Base (SDBS). National Institute of Advanced Industrial Science and Technology. Available at: [Link]

-

Wikipedia. Spectral Database for Organic Compounds. Available at: [Link]

-

MatDaCs. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (2009, February 11). The NIST Chemistry Webbook. National Institute of Standards and Technology. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

-

Specac. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Available at: [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Available at: [Link]

-

Michigan State University. Principles of FTIR Spectroscopy. Available at: [Link]

-

ResearchGate. FTIR spectroscopy - principles and applications. Available at: [Link]

-

Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]

-

YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

PubChem. methyl (2S)-2-methyl-3-oxo-3-phenylpropanoate. National Institutes of Health. Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Available at: [Link]

-

University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

PubChem. Methyl 2-oxo-3-phenylpropanoate. National Institutes of Health. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Lecture Notes. Available at: [Link]

-

ChemSynthesis. (2025, May 20). methyl 2-methyl-3-oxo-3-phenylpropanoate. Available at: [Link]

-

ResearchGate. (2025, August 6). Mastering β-keto esters. Available at: [Link]

-

Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Available at: [Link]

-

ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. Available at: [Link]

-

PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. National Institutes of Health. Available at: [Link]

-

University of Babylon. Synthetic studies of β-ketoesters. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. allstudyjournal.com [allstudyjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 7. researchgate.net [researchgate.net]

- 8. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. jascoinc.com [jascoinc.com]

- 11. azooptics.com [azooptics.com]

- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. jascoinc.com [jascoinc.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.pg.edu.pl [chem.pg.edu.pl]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Keto-Enol Tautomerism in Alpha-Phenyl Beta-Keto Esters

Abstract

Alpha-phenyl beta-keto esters represent a fascinating class of compounds where the principles of keto-enol tautomerism are nuanced by the presence of a sterically demanding and electronically active alpha-substituent. This technical guide provides a comprehensive exploration of the tautomeric equilibrium in these molecules, a pivotal factor influencing their stability, reactivity, and utility in synthetic chemistry and drug development. We will delve into the fundamental principles governing this equilibrium, with a special focus on the steric and electronic contributions of the α-phenyl group. This document synthesizes theoretical insights with practical experimental methodologies for the characterization and quantification of the tautomeric forms, aiming to equip researchers, scientists, and drug development professionals with the knowledge to harness the chemical behavior of these versatile synthons.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer.[1] This interconversion is not a resonance phenomenon but a true isomeric equilibrium involving the migration of a proton and the shifting of bonding electrons.[2] For simple monofunctional ketones and aldehydes, the equilibrium overwhelmingly favors the thermodynamically more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3]

However, in β-dicarbonyl systems, including β-keto esters, the enol form can be significantly stabilized. This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable six-membered pseudo-ring.[3]

The interplay of these factors dictates the position of the tautomeric equilibrium, which is also highly sensitive to environmental conditions such as the solvent and temperature.

The Influence of the Alpha-Phenyl Substituent

The introduction of a phenyl group at the α-position of a β-keto ester introduces a layer of complexity to the tautomeric equilibrium, primarily through a combination of steric and electronic effects.

Steric Effects

The bulky phenyl group can exert significant steric hindrance, influencing the preferred tautomeric form. Computational studies on related systems, such as 3-phenyl-2,4-pentanedione, suggest that steric repulsion between the α-phenyl group and the other substituents can destabilize the planar enol form, thereby shifting the equilibrium towards the keto tautomer.[5][6] In the keto form, the sp³-hybridized α-carbon allows for a tetrahedral geometry, which can better accommodate the bulky phenyl group, minimizing steric strain.[7]

Electronic Effects

The electronic nature of the phenyl group is twofold: it can exert both an inductive electron-withdrawing effect and a resonance (mesomeric) effect.

-

Inductive Effect: The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³-hybridized α-carbon of the keto form, leading to a weak electron-withdrawing inductive effect. This can increase the acidity of the α-proton, potentially facilitating enolization.

-

Resonance Effect: The phenyl ring can participate in conjugation with the enolic double bond. This extended π-system, encompassing the phenyl ring, the C=C double bond, and the ester carbonyl group, can significantly stabilize the enol tautomer through electron delocalization.[4]

The net electronic effect is a delicate balance between these opposing forces. The extent to which the phenyl ring can align with the plane of the enol system to maximize resonance stabilization is often counteracted by steric hindrance.

Factors Modulating the Tautomeric Equilibrium

Beyond the intrinsic structural features of the α-phenyl β-keto ester, several external factors can profoundly influence the position of the keto-enol equilibrium.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.

-

Nonpolar Solvents: In nonpolar solvents such as hexane or carbon tetrachloride, the enol form is often favored. These solvents are less capable of forming intermolecular hydrogen bonds with the keto form, thus the stabilizing effect of the intramolecular hydrogen bond in the enol becomes more significant.[5][8]

-

Polar Aprotic Solvents: Solvents like acetone or dimethyl sulfoxide (DMSO) can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol while solvating the polar keto form, often leading to an increase in the proportion of the keto tautomer.[9]

-

Polar Protic Solvents: Protic solvents like water or methanol can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms through intermolecular hydrogen bonding, which can compete with and disrupt the intramolecular hydrogen bond of the enol, generally favoring the keto form.[5]

Temperature Effects

The keto-enol interconversion is a dynamic equilibrium, and as such, is temperature-dependent. The direction of the equilibrium shift with temperature is governed by the enthalpy change (ΔH°) of the tautomerization. If the enolization is an endothermic process, an increase in temperature will favor the enol form, in accordance with Le Chatelier's principle. Conversely, if enolization is exothermic, a lower temperature will favor the enol.

Synthesis of Alpha-Phenyl Beta-Keto Esters

A common route for the synthesis of α-phenyl β-keto esters, such as ethyl α-phenylacetoacetate, involves the condensation of a phenyl-substituted nitrile with an ester. For example, α-phenylacetoacetonitrile can be condensed with ethyl acetate in the presence of a strong base like sodium ethoxide.[10] The resulting sodium salt is then acidified to yield the target α-phenyl β-keto ester.[11]

Caption: Synthetic pathway for α-phenyl β-keto esters.

Spectroscopic Characterization and Quantification

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary analytical techniques employed for the qualitative and quantitative analysis of keto-enol tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a particularly powerful tool for determining the ratio of keto to enol tautomers in solution.[12] The interconversion between the two forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.

Table 1: Characteristic ¹H NMR Chemical Shifts for Keto and Enol Tautomers of a Generic α-Phenyl β-Keto Ester

| Tautomer | Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH | 4.5 - 5.0 | Singlet |

| -COCH₃ | 2.1 - 2.3 | Singlet | |

| Phenyl-H | 7.2 - 7.5 | Multiplet | |

| -OCH₂CH₃ | ~4.2 | Quartet | |

| -OCH₂CH₃ | ~1.3 | Triplet | |

| Enol | Enolic OH | 12.0 - 13.5 | Singlet (broad) |

| =C-CH₃ | 1.9 - 2.1 | Singlet | |

| Phenyl-H | 7.2 - 7.5 | Multiplet | |

| -OCH₂CH₃ | ~4.2 | Quartet | |

| -OCH₂CH₃ | ~1.3 | Triplet |

The relative amounts of the keto and enol forms can be determined by integrating the characteristic signals for each tautomer. For instance, the ratio of the integral of the α-CH proton of the keto form to the integral of the enolic OH proton of the enol form (taking into account the number of protons each signal represents) provides a direct measure of the tautomeric equilibrium constant (KT = [Enol]/[Keto]).

Caption: Workflow for NMR-based quantification of tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria. The enol form, with its extended conjugated system, typically exhibits a strong π → π* absorption at a longer wavelength (λmax) compared to the n → π* transition of the non-conjugated keto form, which occurs at a shorter wavelength and is often much weaker.[13] By measuring the absorbance at the λmax of the enol, and with knowledge of its molar absorptivity (which can be estimated or determined from a model compound locked in the enol form), the concentration of the enol, and thus the equilibrium constant, can be determined.

Table 2: Typical UV-Vis Absorption Characteristics

| Tautomer | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| Keto | n → π | 240 - 280 | Low |

| Enol | π → π | 280 - 320 | High |

Experimental Protocols

Protocol for ¹H NMR Spectroscopic Quantification of Tautomeric Equilibrium

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the α-phenyl β-keto ester and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Equilibration: Allow the solution to stand at a constant temperature (e.g., 298 K) for a sufficient period to ensure that the tautomeric equilibrium is established. For some systems, this may take several hours.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Integration and Calculation: Integrate the well-resolved signals corresponding to a specific proton in the keto form (e.g., the α-CH) and the enol form (e.g., the enolic OH). Calculate the percentage of each tautomer and the equilibrium constant (KT) using the following formulas:

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100 % Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100 KT = % Enol / % Keto

Conclusion and Future Perspectives